N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-fluorophenyl)ethanamine;oxalic acid
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Overview
Description
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-fluorophenyl)ethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-fluorophenyl)ethanamine typically involves multiple steps, starting with the preparation of the aromatic precursors. The key steps include:
Formation of the aromatic core: This involves the methylation and methoxylation of the aromatic ring.
Introduction of the ethanamine group: This step involves the reaction of the aromatic core with ethanamine under controlled conditions.
Formation of the oxalic acid salt: The final step involves the reaction of the synthesized amine with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions.
Scientific Research Applications
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-fluorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine
- N-[(3-methylphenyl)methyl]-2-(2-fluorophenyl)ethanamine
- N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(3-fluorophenyl)ethanamine
Uniqueness
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-fluorophenyl)ethanamine is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-fluorophenyl)ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2.C2H2O4/c1-13-17(21-2)9-8-15(18(13)22-3)12-20-11-10-14-6-4-5-7-16(14)19;3-1(4)2(5)6/h4-9,20H,10-12H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTUMKKCSGYGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCCC2=CC=CC=C2F)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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